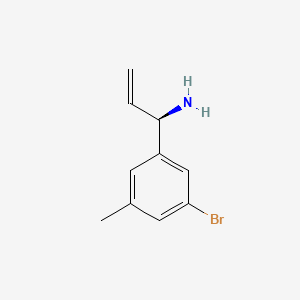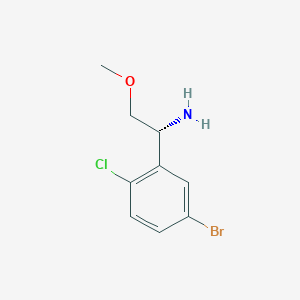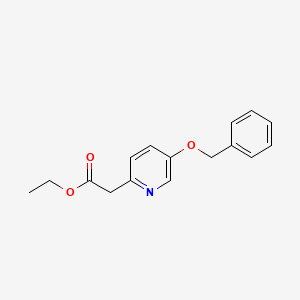
(1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a bromine atom and a methyl group attached to a phenyl ring, along with a prop-2-enylamine side chain. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the bromination of 3-methylphenylprop-2-enylamine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring may influence the compound’s binding affinity to enzymes or receptors. The prop-2-enylamine side chain can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(3-Bromo-4-methylphenyl)prop-2-enylamine: Similar structure with a different position of the methyl group.
(1R)-1-(3-Chloro-5-methylphenyl)prop-2-enylamine: Chlorine atom instead of bromine.
(1R)-1-(3-Bromo-5-ethylphenyl)prop-2-enylamine: Ethyl group instead of methyl.
Uniqueness
(1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H12BrN |
|---|---|
Molekulargewicht |
226.11 g/mol |
IUPAC-Name |
(1R)-1-(3-bromo-5-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
InChI-Schlüssel |
OEUQLRYVNCEHPM-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)Br)[C@@H](C=C)N |
Kanonische SMILES |
CC1=CC(=CC(=C1)Br)C(C=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)

![(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13040415.png)


![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)

![1-[4-(Trifluoromethyl)phenyl]-2-hexanone](/img/structure/B13040437.png)


![7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13040446.png)

